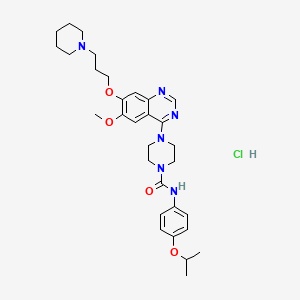
Tandutinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tandutinib hydrochloride is a potent, selective inhibitor of type III receptor tyrosine kinases, including FMS-like tyrosine kinase 3, platelet-derived growth factor receptor, and c-KIT. This compound is primarily investigated for its potential in treating acute myelogenous leukemia, particularly in patients with mutations in the FMS-like tyrosine kinase 3 gene .
Preparation Methods
The synthesis of tandutinib hydrochloride involves several key steps:
Starting Materials: The synthesis begins with 6-methoxy-7-(3-piperidine-1-ylpropoxy)-3,4-dihydroquinazoline-4-ketone and N-(4-isopropyloxophenyl)formamide-1-piperazine.
Reaction Conditions: These starting materials undergo a series of reactions, including condensation and cyclization, under controlled conditions to form the desired product.
Industrial Production: Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tandutinib hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are crucial for its metabolic activation and deactivation.
Substitution Reactions: This compound can participate in substitution reactions, particularly involving its quinazoline and piperazine moieties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Tandutinib hydrochloride has several scientific research applications:
Mechanism of Action
Tandutinib hydrochloride exerts its effects by inhibiting type III receptor tyrosine kinases, specifically FMS-like tyrosine kinase 3, platelet-derived growth factor receptor, and c-KIT . These kinases are involved in several cellular processes, including cell proliferation and survival. By inhibiting these kinases, this compound can disrupt cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Tandutinib hydrochloride is compared with other similar compounds, such as:
Lestaurtinib: Another inhibitor of FMS-like tyrosine kinase 3, but with different efficacy and toxicity profiles.
This compound is unique in its selectivity for type III receptor tyrosine kinases and its ability to cross the blood-brain barrier, making it a promising candidate for treating specific cancers .
Properties
Molecular Formula |
C31H43ClN6O4 |
|---|---|
Molecular Weight |
599.2 g/mol |
IUPAC Name |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |
InChI Key |
FOEBHLNUCNUHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10818749.png)
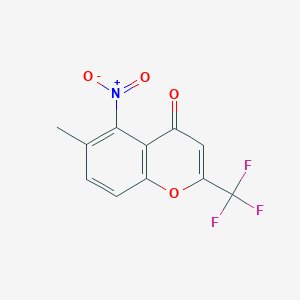
![4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide](/img/structure/B10818764.png)
![6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid;methane](/img/structure/B10818774.png)
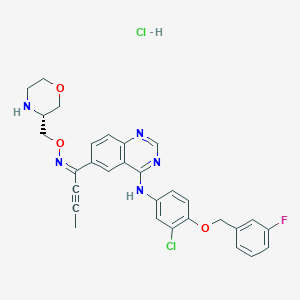

![(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10818792.png)
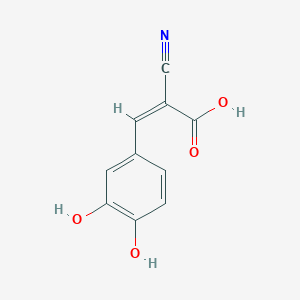
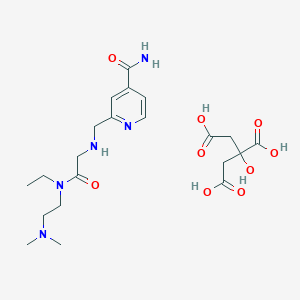

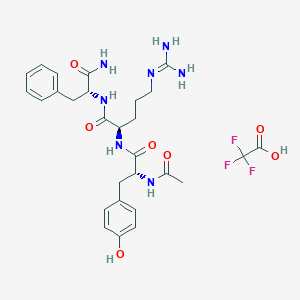
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)
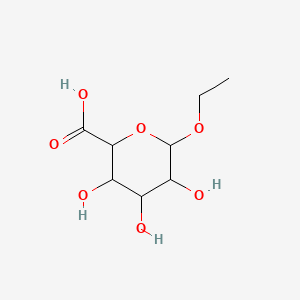
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
